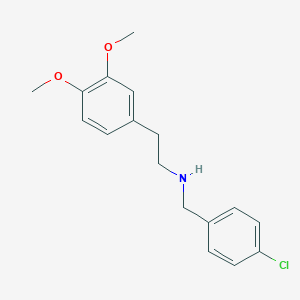![molecular formula C20H32N2O2 B249033 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane involves the inhibition of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ activity by binding to its ATP-binding site. This results in the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can increase insulin sensitivity and glucose uptake in adipocytes, which could potentially be useful in the treatment of diabetes. It has also been found to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane in lab experiments is its specificity towards 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These include investigating its efficacy in animal models of various diseases, optimizing its pharmacokinetic properties, and developing more water-soluble analogs for use in experiments that require high solubility.
Conclusion:
In conclusion, 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its specificity towards 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ and its ability to activate downstream signaling pathways make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane involves the reaction of 2,4-dimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with azepane to obtain the final compound. This synthesis method has been reported in several scientific publications and is considered reliable.
Scientific Research Applications
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of glycogen synthase kinase-3 beta (1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ), an enzyme that plays a crucial role in several cellular processes, including insulin signaling, cell proliferation, and differentiation. Inhibition of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ has been linked to the treatment of various diseases such as diabetes, Alzheimer's disease, and cancer.
properties
Product Name |
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane |
|---|---|
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-8-7-17(20(15-19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3 |
InChI Key |
AZJUPOOOQKUGQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)






